2-Chloro-1-(6-chloro-5-methyl-2-phenylpyrimidin-4-yl)ethanone
Overview
Description
2-Chloro-1-(6-chloro-5-methyl-2-phenylpyrimidin-4-yl)ethanone , also known by its chemical formula C₁₃H₁₀Cl₂N₂O , is a synthetic compound with intriguing properties. It belongs to the class of quinoline derivatives and exhibits potential therapeutic applications .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-(6-chloro-5-methyl-2-phenylpyrimidin-4-yl)ethanone consists of a pyrimidine ring fused with a phenyl group. The chlorine atoms enhance its reactivity, and the methyl group contributes to its lipophilicity. The ketone functional group at the ethanone position plays a crucial role in its biological interactions .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, such as nucleophilic substitutions, acylations, and cyclizations. Researchers have explored its reactivity and transformations in different contexts .
Physical And Chemical Properties Analysis
Mechanism of Action
While the exact mechanism of action remains an active area of investigation, it is believed that 2-Chloro-1-(6-chloro-5-methyl-2-phenylpyrimidin-4-yl)ethanone interacts with specific cellular targets, potentially affecting enzymatic processes or signaling pathways. Further studies are needed to elucidate its precise mode of action .
Future Directions
properties
IUPAC Name |
2-chloro-1-(6-chloro-5-methyl-2-phenylpyrimidin-4-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-11(10(18)7-14)16-13(17-12(8)15)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMVRPVXQSSEIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=CC=C2)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322461 | |
Record name | 2-chloro-1-(6-chloro-5-methyl-2-phenylpyrimidin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7505-83-1 | |
Record name | NSC401287 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-1-(6-chloro-5-methyl-2-phenylpyrimidin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50322461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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